3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine
Description
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine is a substituted pyridazine derivative characterized by a chlorine atom at position 3 and a 3-chlorobenzyl group at position 4. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The compound’s structure (molecular formula: C₁₁H₈Cl₂N₂, molecular weight: 239.1 g/mol) enables interactions with biological targets, particularly in inflammation and analgesia, as suggested by studies on structurally related molecules .
Properties
IUPAC Name |
3-chloro-6-[(3-chlorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)15-14-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDFABNYCHKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine typically involves the reaction of 3-chlorobenzyl chloride with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted pyridazines with various functional groups.
Oxidation Reactions: Pyridazinone derivatives.
Reduction Reactions: Dihydropyridazines.
Scientific Research Applications
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyridazine derivatives are highly dependent on substituent patterns. Key analogues include:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
- Piperazine Derivatives: Introducing a piperazine ring (e.g., 4-(2-fluorophenyl)piperazine) enhances bioavailability and CNS activity due to improved solubility and hydrogen-bonding capacity .
- Activity Reduction: The 6-(3-chlorophenyl) analogue (Compound 19) showed reduced efficacy, suggesting that substituent electronic effects (e.g., electron-withdrawing Cl) may hinder target engagement .
Physicochemical Data:
- LogP and Solubility: The 3-chlorobenzyl group increases hydrophobicity (predicted LogP ~3.2) compared to piperazine-containing derivatives (LogP ~2.1), which may limit aqueous solubility .
- Crystallography: The crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine reveals planar pyridazine rings and intermolecular N–H⋯N hydrogen bonds, which stabilize the solid state and influence dissolution rates .
Pharmacological Profiles
- Analgesic/Anti-inflammatory Activity: 3-Chloro-6-(4-methylphenyl)pyridazine exhibited comparable efficacy to standard NSAIDs (e.g., ibuprofen) in rodent models, acting via COX-2 inhibition and central mechanisms .
- Anticancer Potential: Piperazine derivatives demonstrated moderate cytotoxicity against breast cancer cell lines (IC₅₀: 10–50 μM), attributed to kinase inhibition .
Biological Activity
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine (CAS No. 339008-51-4) is a synthetic compound belonging to the pyridazine class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorinated pyridazine ring substituted with a chlorophenylmethyl group. The presence of chlorine atoms in the structure is significant as they often enhance the biological activity of compounds by modulating lipophilicity and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival, making it a candidate for anticancer therapy.
- Receptor Modulation : The compound may act as an allosteric modulator for various receptors, influencing signaling pathways involved in inflammation and cancer progression.
Biological Activity Data
Recent studies have highlighted the following biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 12 µM, suggesting potent anticancer properties.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating effective antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Effects : Research demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases.
Research Findings
A comprehensive review of literature reveals that compounds similar to this compound often exhibit enhanced biological activities due to their structural characteristics. Chlorinated motifs have been shown to significantly influence pharmacological profiles, enhancing potency and selectivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
